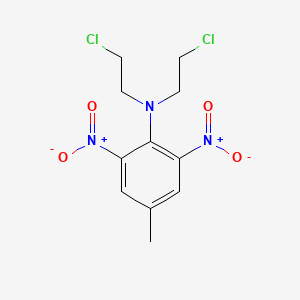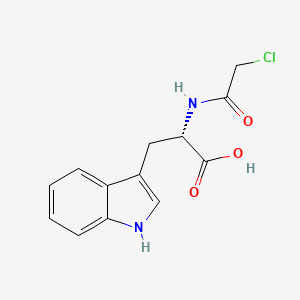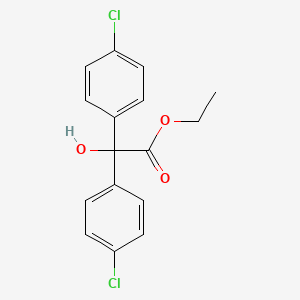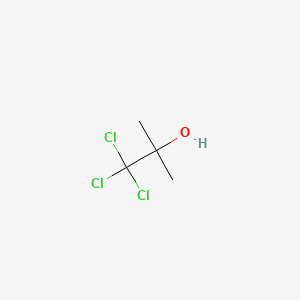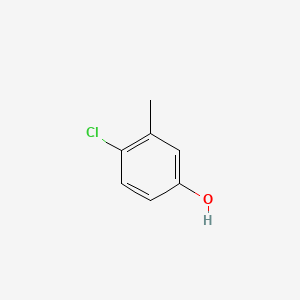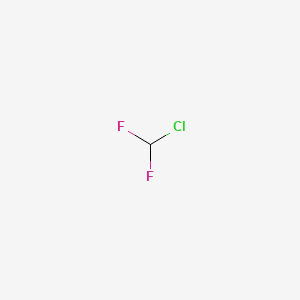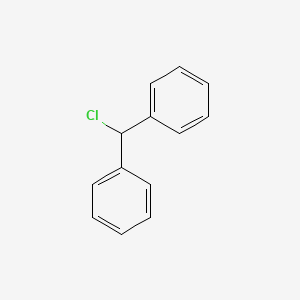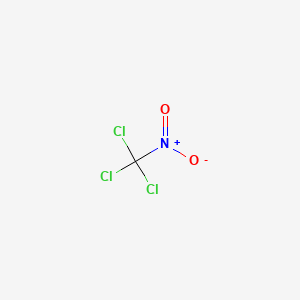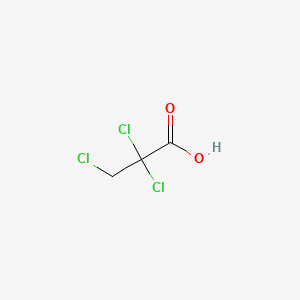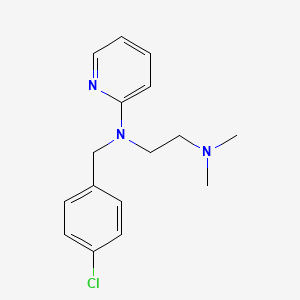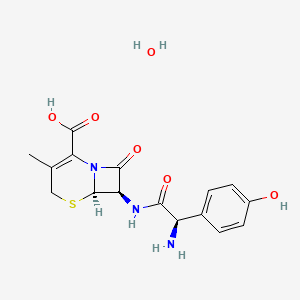
セフピミゾール
概要
説明
Cefpimizole is a third-generation cephalosporin antibiotic developed by Ajinomoto in Japan. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating infections caused by bacteria that are resistant to other antibiotics .
科学的研究の応用
Cefpimizole has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying the reactivity of cephalosporins.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Applied in the treatment of infections, particularly those caused by resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical methods
作用機序
Cefpimizole exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cefpimizole interacts with penicillin-binding proteins (PBPs), which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . By inhibiting these PBPs, Cefpimizole disrupts cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Cefpimizole’s primary cellular effect is the disruption of bacterial cell wall synthesis, which leads to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of Gram-positive and Gram-negative bacteria .
Molecular Mechanism
Cefpimizole exerts its effects at the molecular level by inhibiting PBPs . These proteins are essential for the cross-linking step in peptidoglycan synthesis. When Cefpimizole binds to these proteins, it prevents them from performing their role, thereby inhibiting the synthesis of peptidoglycan and disrupting the bacterial cell wall .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Cefpimizole were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) .
Metabolic Pathways
The primary route of elimination for Cefpimizole is the renal route, with approximately 80% of the administered dose excreted as the parent compound
Transport and Distribution
Cefpimizole is distributed in the body following a two-compartment model . The total body clearance was 118.6 +/- 20.2 ml/min, and the renal clearance was 96.2 +/- 17.3 ml/min . This suggests that Cefpimizole is primarily transported and distributed via the circulatory system and eliminated through the kidneys .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefpimizole involves multiple steps, starting from the core cephalosporin structure The process typically includes the acylation of the amino group at the 7-position of the cephalosporin nucleus with a suitable acylating agentThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of cefpimizole follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also includes stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Cefpimizole undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thiazolidine ring.
Reduction: The carbonyl group in the cephalosporin nucleus can be reduced under specific conditions.
Substitution: Various substituents can be introduced at the 3-position of the cephalosporin nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of cefpimizole, which can have different pharmacological properties. For example, oxidation can lead to sulfoxide derivatives, while substitution can introduce new functional groups that enhance the antibiotic’s activity .
類似化合物との比較
Cefpimizole is compared with other third-generation cephalosporins such as cefotaxime and cefoperazone. While all these compounds share a similar core structure and mechanism of action, cefpimizole is unique in its broader spectrum of activity and higher stability against beta-lactamases. This makes it particularly effective against resistant bacterial strains .
List of Similar Compounds
- Cefotaxime
- Cefoperazone
- Ceftriaxone
- Ceftazidime
Cefpimizole stands out due to its unique imidazole ring, which enhances its binding affinity to PBPs and increases its resistance to beta-lactamase degradation .
特性
IUPAC Name |
2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMRLHZGOBKAN-KAWPREARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84880-03-5 | |
| Record name | Cefpimizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84880-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpimizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFPIMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefpimizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



